molecular formula C16H14N2O3S B2618028 5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide CAS No. 1251565-48-6

5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide

Cat. No.: B2618028
CAS No.: 1251565-48-6
M. Wt: 314.36
InChI Key: ZCKUSWCHJQMQPF-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiophene derivatives, followed by cyclopropylation and subsequent formation of the isoxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into binding sites, modulating the activity of its targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide: shares structural similarities with other isoxazole derivatives.

    Thiophene and furan derivatives: These compounds have similar heterocyclic structures and may exhibit comparable chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

5-(furan-2-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-15(11-9-13(21-18-11)12-3-1-7-20-12)17-10-16(5-6-16)14-4-2-8-22-14/h1-4,7-9H,5-6,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKUSWCHJQMQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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